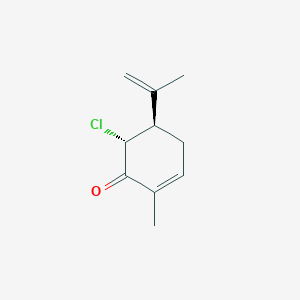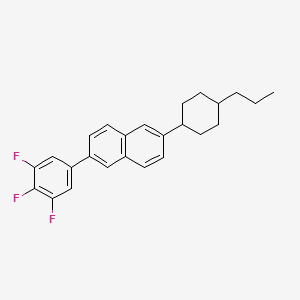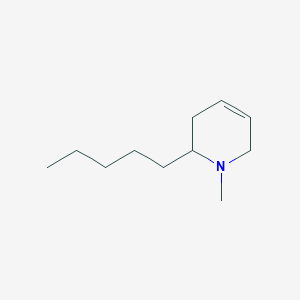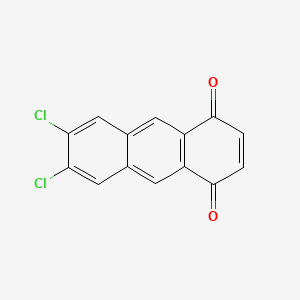
1-(2-Methylpropyl)-3,4-dihydro-1H-2-benzopyran-6,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpropyl)-3,4-dihydro-1H-2-benzopyran-6,7-diol is an organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in various natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)-3,4-dihydro-1H-2-benzopyran-6,7-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-methylpropyl phenol and a suitable dihydroxybenzene derivative. The reaction is often catalyzed by acids or bases, depending on the desired pathway.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methylpropyl)-3,4-dihydro-1H-2-benzopyran-6,7-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized benzopyrans.
Aplicaciones Científicas De Investigación
1-(2-Methylpropyl)-3,4-dihydro-1H-2-benzopyran-6,7-diol has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic uses, such as anti-inflammatory or antioxidant properties.
Medicine: Research investigates its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(2-Methylpropyl)-3,4-dihydro-1H-2-benzopyran-6,7-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and biological responses.
Comparación Con Compuestos Similares
Isobutanol (2-Methylpropan-1-ol): A related compound with similar structural features but different functional groups and properties.
Other Benzopyrans: Compounds like coumarins and flavonoids share the benzopyran core but differ in their substituents and biological activities.
Uniqueness: 1-(2-Methylpropyl)-3,4-dihydro-1H-2-benzopyran-6,7-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
459426-83-6 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)-3,4-dihydro-1H-isochromene-6,7-diol |
InChI |
InChI=1S/C13H18O3/c1-8(2)5-13-10-7-12(15)11(14)6-9(10)3-4-16-13/h6-8,13-15H,3-5H2,1-2H3 |
Clave InChI |
FSZWTFHBVRJYDB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1C2=CC(=C(C=C2CCO1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)

![2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL](/img/structure/B14236610.png)



![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline](/img/structure/B14236635.png)
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl-](/img/structure/B14236639.png)


